2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide
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Description
The compound is a complex organic molecule with several functional groups. It contains a 1,3-benzodioxol-5-ylmethyl group, a morpholin-4-yl group, a quinazolin-2-yl group, and a sulfanyl group, among others . These groups are common in many biologically active compounds, including antimicrobial agents .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Density functional theory calculations and vibrational spectral analysis could be used to investigate the equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions occur. The compound could potentially undergo a variety of reactions, including those typical of sulfanyl groups, quinazolinones, and morpholines .Scientific Research Applications
Antimicrobial Applications
Research has revealed the synthesis of new quinazoline derivatives demonstrating potential as antimicrobial agents. These compounds, including the specified chemical structure, were synthesized and evaluated for their effectiveness against various bacterial and fungal strains. For instance, a study by Desai, Shihora, and Moradia (2007) presented the synthesis and characterization of new quinazolines that were screened for their antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus. The research indicated promising antimicrobial properties, suggesting the potential use of these compounds in developing new antimicrobial treatments (Desai, Shihora, & Moradia, 2007).
Antitumor and Anticancer Applications
Another significant application of this compound is in the field of antitumor and anticancer therapy. A study by Al-Suwaidan et al. (2016) focused on the synthesis, antitumor activity, and molecular docking study of some novel 3-benzyl-4(3H)quinazolinone analogues, including derivatives of the mentioned compound. These substances showed remarkable broad-spectrum antitumor activity, with certain compounds being more potent compared to the positive control 5-FU. Molecular docking studies were performed to understand the compounds' interactions with target proteins, offering insights into their potential mechanisms of action as anticancer agents (Al-Suwaidan et al., 2016).
Cytotoxic Activity
Further research has been conducted on the cytotoxic activity of novel sulfonamide derivatives, including the chemical structure . A study by Ghorab et al. (2015) synthesized and tested various sulfonamide derivatives for their cytotoxic activity against breast and colon cancer cell lines. One of the compounds was found to be exceptionally potent against breast cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O5S/c1-3-34(24-6-4-5-21(2)15-24)29(36)19-41-31-32-26-9-8-23(33-11-13-38-14-12-33)17-25(26)30(37)35(31)18-22-7-10-27-28(16-22)40-20-39-27/h4-10,15-17H,3,11-14,18-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTUYXRNESJDDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide |
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